molecular formula C33H33NO8 B1245823 Scutebarbatine E

Scutebarbatine E

Cat. No. B1245823
M. Wt: 571.6 g/mol
InChI Key: QIEGXQSSMCKBHF-OUMZYSQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scutebarbatine E is a diterpene alkaloid of group of neo-clerodanes isolated from the whole plants of Scutellaria barbata and has been shown to exhibit neoplastic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a diterpene lactone, a diterpene alkaloid, a pyridine alkaloid, a benzoate ester and a butenolide.

Scientific Research Applications

  • Cytotoxic Activities : A study reported that neo-clerodane diterpenoids, including compounds similar to Scutebarbatine E, isolated from Scutellaria barbata exhibited significant cytotoxic activities against various human cancer cell lines (Dai et al., 2006).

  • Metabolism Studies : Another study explored the metabolism of Scutebarbatine A (closely related to this compound) in rats. This study provides insights into its pharmacodynamic material basis and pharmacological mechanism (Zhao et al., 2022).

  • Antitumor Effects : Research on Scutebarbatine A, similar to this compound, demonstrated significant antitumor effects on A549 cells via mitochondria-mediated apoptosis (Yang et al., 2014).

  • Antibacterial Activity : A docking study involving alkaloids isolated from the genus Scutellaria, including this compound, suggested potential antibacterial action mechanisms (SriDharani et al., 2016).

  • Inhibition of Nitric Oxide Production : Compounds from Scutellaria barbata, including neo-clerodane diterpenes related to this compound, were found to inhibit NO production, indicating potential in reducing neuroinflammation (Lee et al., 2017).

  • Mechanisms in Hepatocellular Carcinoma : Scutebarbatine A has been shown to induce cytotoxicity in hepatocellular carcinoma via activation of MAPK and ER stress signaling pathways, suggesting a potential treatment mechanism for HCC (Feng et al., 2021).

  • Antioxidant Activity : Polysaccharides extracted from Scutellaria barbata showed antioxidant activity, providing a basis for its use in traditional medicine as an antioxidant (Ye & Huang, 2012).

  • Antiphotoaging Properties : Extracts from Scutellaria barbata demonstrated antiphotoaging properties, offering potential development as antiphotoaging agents (Jung et al., 2022).

properties

Molecular Formula

C33H33NO8

Molecular Weight

571.6 g/mol

IUPAC Name

[(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8a-trimethyl-8-methylidene-7-oxo-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate

InChI

InChI=1S/C33H33NO8/c1-20-24(35)12-13-25-31(2,15-14-21-17-26(36)40-19-21)33(4,39)28(42-29(37)22-9-6-5-7-10-22)27(32(20,25)3)41-30(38)23-11-8-16-34-18-23/h5-11,14-18,25,27-28,39H,1,12-13,19H2,2-4H3/b15-14+/t25-,27+,28+,31-,32+,33+/m1/s1

InChI Key

QIEGXQSSMCKBHF-OUMZYSQDSA-N

Isomeric SMILES

C[C@]1([C@H]2CCC(=O)C(=C)[C@@]2([C@H]([C@@H]([C@]1(C)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CN=CC=C4)C)/C=C/C5=CC(=O)OC5

SMILES

CC1(C2CCC(=O)C(=C)C2(C(C(C1(C)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CN=CC=C4)C)C=CC5=CC(=O)OC5

Canonical SMILES

CC1(C2CCC(=O)C(=C)C2(C(C(C1(C)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CN=CC=C4)C)C=CC5=CC(=O)OC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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